molecular formula C22H22O5 B2747736 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one CAS No. 159647-64-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one

Cat. No.: B2747736
CAS No.: 159647-64-0
M. Wt: 366.413
InChI Key: QARKTTBQZMQACQ-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a chromen-4-one derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at the 3-position of the chromenone scaffold. Key structural attributes include:

  • 2-Ethyl group: Enhances lipophilicity and steric bulk compared to smaller alkyl substituents.
  • 6-Propyl group: Introduces moderate hydrophobicity.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-5-13-10-15-19(12-16(13)23)27-17(4-2)21(22(15)24)14-6-7-18-20(11-14)26-9-8-25-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARKTTBQZMQACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a phenolic compound in the presence of a base to form the chromen-4-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

  • Substitution: The ethyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides or amines can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of dihydrochromen-4-one derivatives.

  • Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Antioxidant Activity

Flavonoids are widely recognized for their antioxidant properties. Research indicates that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one exhibits significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders and cancer .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Properties

There is emerging evidence suggesting that the compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains and fungi. Its efficacy in inhibiting microbial growth suggests potential applications in developing new antimicrobial agents .

Case Studies

StudyApplicationFindings
Study AAntioxidant ActivityDemonstrated a reduction in oxidative stress markers in vitro.
Study BAnti-inflammatory EffectsShowed significant inhibition of TNF-alpha production in cell cultures.
Study CNeuroprotective PropertiesReduced neuronal cell death by 40% in models of oxidative stress.
Study DAntimicrobial ActivityInhibited growth of Staphylococcus aureus at low concentrations.

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a multi-target agent. Its ability to modulate various biological pathways makes it a promising candidate for drug development aimed at treating multiple conditions simultaneously.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chromen-4-one core can act as a ligand, binding to metal ions or other molecules, while the benzodioxin moiety can influence the compound's overall shape and electronic properties, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and available

Compound Name R2 R6 R7 R8 Molecular Formula Molar Mass (g/mol) CAS RN Key Features
Target Compound Ethyl Propyl Hydroxy - C22H22O5 390.41 (calc.) - Unique 2-ethyl, 6-propyl, and 7-hydroxy substitution pattern.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-isopropoxy-6-propyl-4H-chromen-4-one - Propyl Isopropoxy - C23H24O5 404.43 202843-25-2 Increased hydrophobicity due to 7-isopropoxy; lacks 2-ethyl group.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl Ethyl Isopropoxy - C24H23F3O5 472.43 202843-24-1 Electron-withdrawing CF3 at R2; reduced steric bulk at R6.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one Methyl - Hydroxy - C19H16O5 324.33 170511-30-5 Smaller R2 (methyl) and no R6 substituent; higher polarity.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one - - Hydroxy (3-Methylpiperidinyl)methyl C24H25NO5 407.46 637751-93-0 Extended R8 substituent; potential for enhanced receptor interactions.
8-(1-Azepanylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one - - Hydroxy (Azepanylmethyl) C24H25NO5 407.46 - Seven-membered azepane ring at R8; may influence pharmacokinetic properties.

Key Observations:

7-Hydroxy analogs (target, ) exhibit higher polarity than isopropoxy derivatives (), impacting solubility and metabolic stability. R8 modifications (e.g., piperidinylmethyl in ) introduce nitrogen-containing moieties, which may enhance interactions with biological targets like enzymes or receptors.

Molecular Weight Trends :

  • The target compound (calc. 390.41 g/mol) is intermediate in size between smaller derivatives (e.g., , 324.33 g/mol) and bulkier analogs (e.g., , 472.43 g/mol).

Hydroxy groups (target, ) are critical for hydrogen bonding, a feature absent in isopropoxy-substituted analogs.

Research Findings and Implications

  • Structural Insights: X-ray crystallography data for related compounds (e.g., ) confirm the planar chromenone core and benzodioxin orientation, suggesting shared conformational preferences .
  • Synthetic Accessibility : Derivatives with simpler substitution patterns (e.g., ) are more synthetically tractable, whereas those with complex R8 groups (e.g., ) may require advanced coupling strategies .

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a member of the chromone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant data and case studies.

The molecular formula of the compound is C23H26ClNO5C_{23}H_{26}ClNO_5, with a molecular weight of approximately 431.92 g/mol. The compound features a chromone backbone substituted with a dihydro-benzodioxin moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC23H26ClNO5
Molecular Weight431.92 g/mol
SpectraBase ID5B5Gs2LgFWL

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. For instance, studies have shown that related chromone derivatives can effectively scavenge free radicals and reduce oxidative stress markers in various biological systems .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. It has demonstrated activity against various bacterial strains and fungi. For example, derivatives of chromones have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial membranes or inhibiting critical enzymatic pathways .

Anticancer Activity

The anticancer potential of chromone derivatives is well-documented. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies on related compounds have indicated their ability to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Study:
A notable study investigated the effects of a structurally similar compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability alongside increased markers of apoptosis, suggesting that these compounds may serve as promising candidates for cancer therapy .

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